

## **VU0463841** chemical structure and properties

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Compound of Interest

Compound Name: VU0463841

Cat. No.: B10770523

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# In-depth Technical Guide: VU0463841

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**VU0463841** is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This document provides a comprehensive technical overview of its chemical structure, properties, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

## **Chemical Structure and Properties**

**VU0463841** is a urea-based compound with the following chemical identity:

- IUPAC Name: 1-(5-chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea[1]
- Molecular Formula: C<sub>13</sub>H<sub>8</sub>ClFN<sub>4</sub>O[1]
- Molecular Weight: 290.68 g/mol [1]
- Canonical SMILES: C1=CC(=NC=C1Cl)NC(=O)NC2=CC(=CC(=C2)C#N)F[1]
- InChlKey: KDANLHLWAYNCMV-UHFFFAOYSA-N[1]



Table 1: Physicochemical Properties of VU0463841

Property	Value	Source
Molecular Weight	290.68 g/mol	INVALID-LINK[1]
XLogP3	2.2	INVALID-LINK[1]
Hydrogen Bond Donor Count	2	INVALID-LINK
Hydrogen Bond Acceptor Count	4	INVALID-LINK
Rotatable Bond Count	2	INVALID-LINK

# **Biological Activity and Pharmacological Profile**

**VU0463841** acts as a negative allosteric modulator of mGlu5, meaning it binds to a site on the receptor distinct from the endogenous ligand (glutamate) binding site and reduces the receptor's response to glutamate.

Table 2: In Vitro Potency and Selectivity of VU0463841

Target	Assay	Potency (IC50)	Selectivity	Source
human mGlu5	Calcium Mobilization	13 nM	Ineffective against mGlu1-4 and mGlu7-8	INVALID-LINK [2]
rat mGlu5	Calcium Mobilization	19 nM	>10 μM for other mGluRs	Amato, et al. ACS Chem Neurosci. 2013

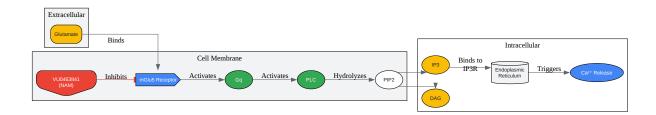
Table 3: In Vivo Pharmacokinetic Properties of VU0463841 in Rats



Route	Dose (mg/kg)	Brain Cmax (nM)	Plasma Cmax (nM)	Brain/Pla sma Ratio	Tmax (h)	Source
PO	10	289	345	0.84	1	Amato, et al. ACS Chem Neurosci. 2013
IP	10	1040	690	1.5	0.5	Amato, et al. ACS Chem Neurosci. 2013

# **Signaling Pathway**

As a negative allosteric modulator of mGlu5, **VU0463841** inhibits the canonical Gq-coupled signaling pathway. Upon activation by glutamate, mGlu5 typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>). **VU0463841** attenuates this cascade.





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Figure 1: mGlu5 signaling pathway and the inhibitory action of VU0463841.

## **Experimental Protocols**

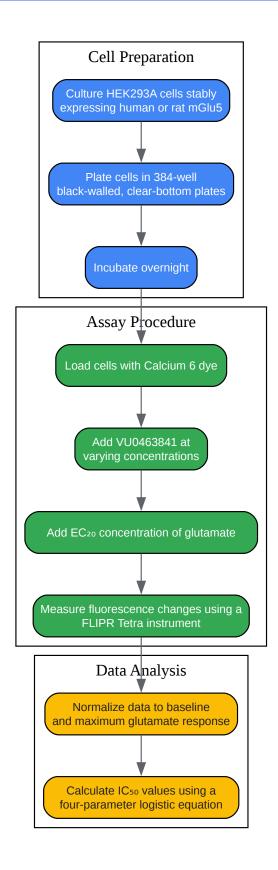
The following are detailed methodologies for key experiments cited in the characterization of **VU0463841**.

#### **Calcium Mobilization Assay**

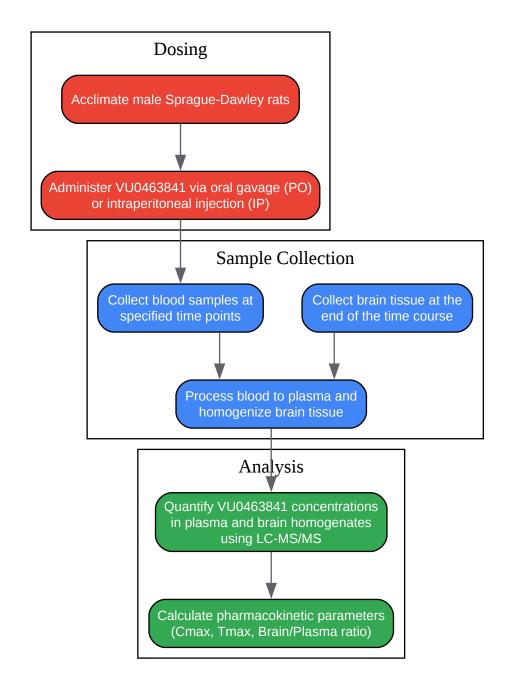
This assay is used to determine the potency of **VU0463841** as a negative allosteric modulator of mGlu5.

**Experimental Workflow:** 









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#### References



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